

An In-depth Technical Guide to the Fundamental Reactivity of 2-Hydroxyethyl Benzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxyethyl benzoate

Cat. No.: B041798

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Abstract

2-Hydroxyethyl benzoate, a monoester of benzoic acid and ethylene glycol, is a versatile organic compound with applications ranging from its use as a model system in physical organic chemistry to its role as an intermediate in chemical synthesis. This technical guide provides a comprehensive overview of the fundamental reactivity of **2-hydroxyethyl benzoate**, including its synthesis, key chemical transformations, and relevant physicochemical and spectroscopic data. Detailed experimental protocols and workflow visualizations are provided to support researchers in the practical application of this knowledge.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of **2-hydroxyethyl benzoate** is presented below. This data is essential for its identification, purification, and characterization.

Table 1: Physicochemical Properties of **2-Hydroxyethyl Benzoate**

Property	Value	Source(s)
CAS Number	94-33-7	[1][2]
Molecular Formula	C ₉ H ₁₀ O ₃	[1]
Molecular Weight	166.17 g/mol	[1]
Melting Point	34-45 °C	[1]
Boiling Point	132-135 °C at 1.5 mmHg; 254.38 °C at 760 mmHg	[3]
Appearance	Colorless to pale yellow liquid or solid	[4]
Solubility	Soluble in organic solvents like ethanol and ether; limited solubility in water.[4]	

Table 2: Spectroscopic Data for **2-Hydroxyethyl Benzoate**

Spectroscopic Technique	Key Features and Assignments
¹ H NMR	Expected signals include aromatic protons (multiplet), and two methylene groups of the ethyl chain (triplets), with the hydroxyl proton appearing as a broad singlet. The chemical shifts are influenced by the solvent.
¹³ C NMR	Expected signals include a carbonyl carbon, aromatic carbons, and two aliphatic carbons of the ethyl chain.
Infrared (IR) Spectroscopy	Characteristic absorption bands are expected for the O-H stretch (broad), C-H stretches (aromatic and aliphatic), C=O stretch of the ester, and C-O stretches.[5]
Mass Spectrometry	The mass spectrum shows a molecular ion peak corresponding to its molecular weight.

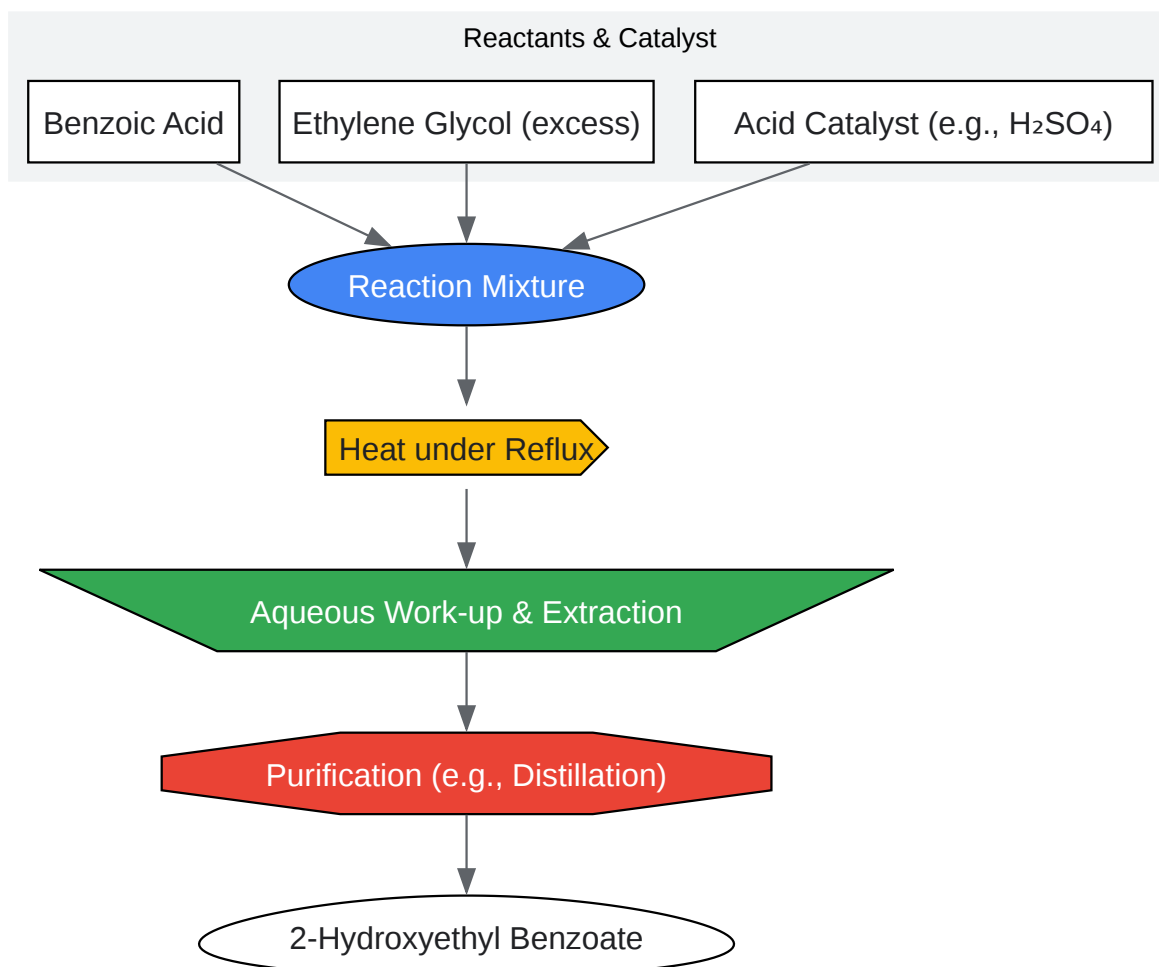
Synthesis of 2-Hydroxyethyl Benzoate

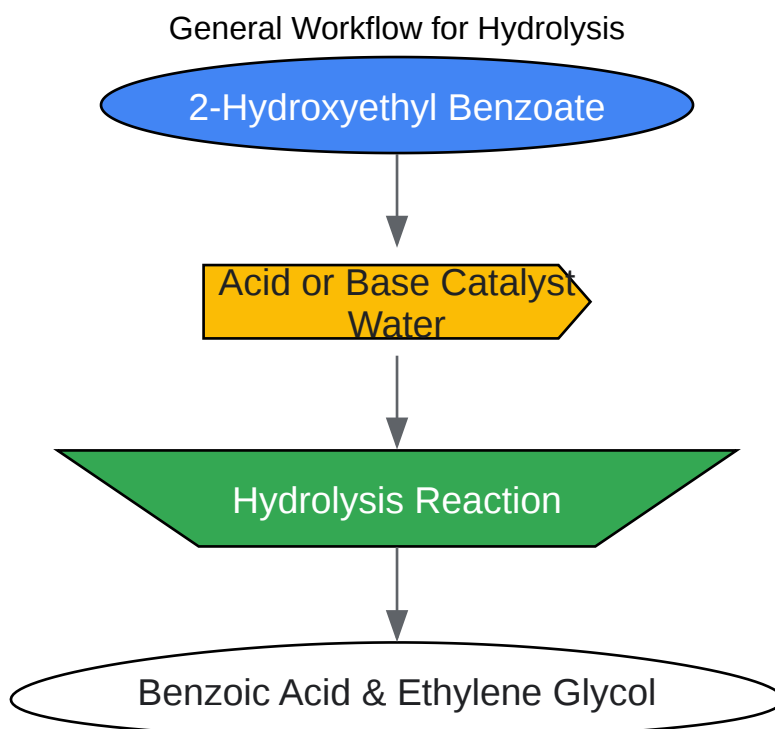
2-Hydroxyethyl benzoate can be synthesized through several routes, with the most common being the esterification of benzoic acid with ethylene glycol and the reaction of benzonitrile with ethylene glycol.

Fischer Esterification of Benzoic Acid with Ethylene Glycol

This method involves the acid-catalyzed reaction between benzoic acid and an excess of ethylene glycol to favor the formation of the monoester.

Workflow for Fischer Esterification





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- To cite this document: BenchChem. [An In-depth Technical Guide to the Fundamental Reactivity of 2-Hydroxyethyl Benzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041798#fundamental-reactivity-of-2-hydroxyethyl-benzoate]

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